molecular formula C20H32O5 B1671539 Epoprostenol CAS No. 35121-78-9

Epoprostenol

カタログ番号: B1671539
CAS番号: 35121-78-9
分子量: 352.5 g/mol
InChIキー: KAQKFAOMNZTLHT-OZUDYXHBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エポプロステノールは、合成プロスタグランジン、特にプロスタサイクリンであり、強力な血管拡張薬および血小板凝集阻害薬として作用します。 主に肺動脈性高血圧の治療に使用され、運動能力の向上とこの疾患に関連する症状の軽減に効果があることが知られています .

2. 製法

合成経路と反応条件: エポプロステノールは、プロスタグランジンエンドペルオキシドから出発する多段階プロセスによって合成されます。 反応条件は通常、目的の生成物の形成を促進するために有機溶媒と触媒の使用を含みます .

工業生産方法: エポプロステノールの工業生産には、ラボ環境と同様の方法を用いた大規模合成が用いられますが、収率と純度を向上させるために最適化されています。 このプロセスには、最終製品の一貫性と安全性を確保するための厳格な品質管理対策が含まれます .

準備方法

Synthetic Routes and Reaction Conditions: Epoprostenol is synthesized through a multi-step process starting from prostaglandin endoperoxidesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

反応の種類: エポプロステノールは、酸化、還元、置換反応を含むさまざまな化学反応を起こします。 これらの反応は、化合物の安定性と有効性を高めるために改変するために不可欠です .

一般的な試薬と条件: エポプロステノールを含む反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化剤などの置換試薬があります。 反応条件は、多くの場合、目的の結果を達成するために制御された温度とpHレベルを伴います .

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたエポプロステノールのさまざまな誘導体が含まれます。 これらの誘導体は、潜在的な治療用途と改善された薬物動態的特性について研究されています .

科学的研究の応用

Treatment of Pulmonary Arterial Hypertension

Epoprostenol has been a cornerstone in the treatment of PAH since its introduction. It is indicated for patients with idiopathic or heritable PAH, as well as PAH associated with connective tissue diseases. The compound's mechanism involves direct vasodilation of pulmonary and systemic arterial vascular beds, significantly lowering pulmonary vascular resistance and improving cardiac output.

Clinical Efficacy

  • Symptom Improvement : this compound has been shown to alleviate symptoms such as dyspnea and fatigue, enhancing exercise capacity in patients with severe PAH. Studies indicate that patients receiving this compound experience marked improvements in their functional status compared to those on conventional therapy alone .
  • Mortality Reduction : Notably, this compound is the only treatment proven to reduce mortality in patients with idiopathic PAH through randomized clinical trials. Long-term use has demonstrated sustained hemodynamic improvements and enhanced quality of life .

Case Studies

  • Successful Withdrawal : A notable case involved a patient who was successfully weaned off intravenous this compound after years of treatment. The transition to oral therapies was carefully monitored, showcasing the potential for long-term management strategies beyond continuous infusion .
  • High-Dose Therapy : In pediatric cases, high-dose this compound therapy has been utilized effectively for severe PAH, demonstrating significant hemodynamic improvements even at doses exceeding 120 ng/kg/min .

Applications Beyond PAH

While primarily used for PAH, emerging research suggests potential applications of this compound in other cardiovascular conditions:

  • Congestive Heart Failure : this compound has been investigated for its vasodilatory effects in patients with severe congestive heart failure. Studies indicate that it may improve cardiac output and reduce pulmonary artery pressures, although further research is needed to establish its efficacy in this context .
  • Thromboembolic Disorders : Due to its properties as a platelet aggregation inhibitor, there is interest in exploring this compound's role in managing acute thromboembolic events. Its ability to enhance blood flow could be beneficial in specific settings, although clinical data remains limited.

Safety Profile and Adverse Effects

This compound is generally well-tolerated but can cause side effects such as headaches, nausea, flushing, and myalgias. The need for continuous intravenous administration poses risks for catheter-related infections; thus, careful monitoring and dose adjustments are essential to maintain patient safety .

Summary of Clinical Data

Application AreaKey FindingsReferences
Pulmonary Arterial Hypertension Significant improvement in symptoms and exercise capacity; mortality reduction demonstrated
Congestive Heart Failure Potential benefits observed; requires further study
Thromboembolic Disorders Interest exists; limited clinical data available

作用機序

エポプロステノールは、血管平滑筋細胞と血小板の表面にあるプロスタサイクリン受容体に結合することによって作用を発揮します。 この結合はアデニル酸シクラーゼを活性化し、サイクリックアデノシン一リン酸(cAMP)レベルの増加につながります。 cAMPレベルの上昇は、血管平滑筋細胞の弛緩を引き起こし、血管拡張につながり、血小板凝集を阻害し、血栓症のリスクを軽減します .

類似化合物との比較

エポプロステノールは、トレプロスチニル、イロプロスト、ベラプロストなどの他のプロスタサイクリンアナログと比較されることがよくあります。 これらの化合物はすべて同様の作用機序を共有していますが、エポプロステノールは作用発現が速く、半減期が短いという点で独自です。これは、肺動脈性高血圧の急性管理に適しています。 一方、トレプロスチニルとイロプロストは半減期が長く、慢性管理に使用されます。 ベラプロストは、エポプロステノールと比較して作用時間が長い経口プロスタサイクリンアナログです .

生物活性

Epoprostenol, also known as prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension (PAH) and has significant biological activities that impact cardiovascular and pulmonary systems. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, clinical applications, case studies, and research findings.

This compound exerts its effects through several key mechanisms:

  • Vasodilation : this compound promotes vasodilation in both pulmonary and systemic arterial beds. It activates G protein-coupled receptors on endothelial cells, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This process inhibits smooth muscle contraction and promotes relaxation, resulting in decreased vascular resistance and improved blood flow .
  • Inhibition of Platelet Aggregation : By increasing cAMP levels in platelets, this compound inhibits their activation and aggregation. This action counteracts the effects of thromboxane A2 (TXA2), a potent promoter of platelet aggregation, thereby reducing the risk of thrombosis .
  • Additional Effects : this compound also has bronchodilatory properties and can inhibit gastric acid secretion, contributing to its overall pharmacological profile .

Clinical Applications

This compound is primarily utilized in the management of PAH. Its administration can lead to significant improvements in patient outcomes:

  • Survival Rates : Studies indicate that continuous intravenous this compound therapy is associated with improved survival rates among patients with PAH. For instance, a retrospective study showed 1-, 3-, and 5-year survival rates of 90%, 75.8%, and 68.2%, respectively .
  • Functional Improvements : Patients receiving this compound therapy often experience enhanced exercise capacity, as measured by the six-minute walk distance (6MWD). In one study, patients demonstrated a median increase of 160.4 meters in walking distance over three years .

Research Findings

Numerous studies have explored the efficacy and safety of this compound therapy:

Study ReferencePatient PopulationKey Findings
Rubin et al. (1982)IPAH patientsmPAP decreased in 6/7 patients; total pulmonary resistance decreased by >20%
Sitbon et al. (2002)178 patientsSignificant improvements in mPAP, cardiac index; survival rates at 1, 2, and 3 years were 85%, 70%, and 63% respectively
McLaughlin et al. (2020)39 patientsSurvival rates were significantly higher than predicted; robust improvements in functional class

Case Studies

Several case studies highlight the effectiveness of high-dose this compound therapy:

  • Pediatric Patients : In a case report involving pediatric patients with severe pulmonary hypertension, aggressive increases in this compound infusion rates led to substantial clinical improvements, demonstrating its potential for managing severe cases effectively .
  • Long-term Outcomes : A long-term observational study showed that patients on continuous this compound therapy experienced durable improvements in functional outcomes and quality of life measures over several years .

Safety Profile

While this compound is effective, it is associated with various side effects:

  • Common adverse events include headache, nausea, vomiting, cutaneous flushing, and hypotension during infusion .
  • Complications related to intravenous administration are also prevalent, necessitating careful monitoring during therapy .

特性

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQKFAOMNZTLHT-OZUDYXHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022988
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Prostaglandins are present in most body tissues and fluids and mediate many biological functions. Epoprostenol (PGI2) is a member of the family of prostaglandins that is derived from arachidonic acid. The major pharmacological actions of epoprostenol is ultimately inhibition of platelet aggregation. Prostacycline (PGI2) from endothelial cells activate G protein-coupled receptors on platelets and endothelial cells. This activation causes adenylate cyclase to produce cyclic AMP which inhibits further platelet activation and activates protein kinase A. Cyclic AMP also prevents coagulation by preventing an increase in intracellular calcium from thromboxane A2 binding. PKA then continues the cascade by phosphorylating and inhibiting myosin light-chain kinase which leads to smooth muscle relaxation and vasodilation. Notably, PGI2 and TXA2 work as physiological antagonists.
Record name Epoprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

35121-78-9
Record name Prostacyclin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35121-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoprostenol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035121789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoprostenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01240
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epoprostenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPOPROSTENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCR9Z582X0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin I2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoprostenol
Reactant of Route 2
Epoprostenol
Reactant of Route 3
Epoprostenol
Reactant of Route 4
Epoprostenol
Reactant of Route 5
Epoprostenol
Reactant of Route 6
Epoprostenol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。